molecular formula C16H18ClFN4O3S B3825505 Methyl 2-[[1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate

Methyl 2-[[1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate

Cat. No.: B3825505
M. Wt: 400.9 g/mol
InChI Key: MJAIIRRPRDLUDZ-UHFFFAOYSA-N
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Description

Methyl 2-[[1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable alkyne.

    Introduction of the 2-chloro-4-fluorophenyl group: This step involves the reaction of the triazole intermediate with 2-chloro-4-fluorobenzyl chloride under basic conditions.

    Coupling with the butanoate moiety: The final step involves the coupling of the triazole derivative with methyl 4-methylsulfanylbutanoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, purification techniques such as column chromatography, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the triazole ring can be reduced to form an alcohol.

    Substitution: The chlorine atom in the 2-chloro-4-fluorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[[1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[[1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[1-[(2-chlorophenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate
  • Methyl 2-[[1-[(4-fluorophenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate
  • Methyl 2-[[1-[(2-chloro-4-methylphenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate

Uniqueness

Methyl 2-[[1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate is unique due to the presence of both the 2-chloro-4-fluorophenyl group and the triazole ring. This combination of functional groups imparts specific chemical and biological properties that may not be present in similar compounds. For example, the presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity to certain targets.

Properties

IUPAC Name

methyl 2-[[1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carbonyl]amino]-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN4O3S/c1-25-16(24)13(5-6-26-2)19-15(23)14-9-22(21-20-14)8-10-3-4-11(18)7-12(10)17/h3-4,7,9,13H,5-6,8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAIIRRPRDLUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C1=CN(N=N1)CC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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